6-methyl-N-phenylpyridazin-3-amine

Crystallography Computational Chemistry Molecular Modeling

Leverage this validated non-planar pyridazin-3-amine scaffold for antiviral and anxiolytic drug discovery. Distinct from N-methyl and 6-phenyl analogs, its unique hydrogen-bonding capacity and crystal packing (monoclinic P21/c) ensure reliable binding geometry. Convergent Buchwald-Hartwig synthesis from commercial 3-chloro-6-methylpyridazine enables rapid SAR exploration. Melting point 133 °C facilitates purification. Request a quotation for research quantities today.

Molecular Formula C11H11N3
Molecular Weight 185.22g/mol
CAS No. 99843-93-3
Cat. No. B351544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-phenylpyridazin-3-amine
CAS99843-93-3
Molecular FormulaC11H11N3
Molecular Weight185.22g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C11H11N3/c1-9-7-8-11(14-13-9)12-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)
InChIKeyZQSVZCOBMSRMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3): Procurement-Relevant Chemical Profile and In-Class Differentiation Summary


6-Methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3) is a disubstituted pyridazin-3-amine scaffold bearing a methyl group at the 6-position and an N-phenyl substituent at the 3-amino position [1]. The compound crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)°, as determined by X-ray diffraction [2]. The N-phenyl substitution pattern distinguishes this compound from 3-amino-6-methylpyridazine (unsubstituted amino), 6-phenylpyridazin-3-amine (no 6-methyl), and N-methyl-6-phenylpyridazin-3-amine (reversed methylation pattern), each of which presents different hydrogen-bonding capacity and steric profiles relevant to target engagement [3]. This scaffold has been implicated in antiviral programs targeting picornaviruses [4] and has been structurally characterized for use in computational chemistry and materials science applications [2].

Why 6-Methyl-N-phenylpyridazin-3-amine Cannot Be Simply Interchanged with Pyridazinamine Analogs in Research and Development Programs


Substitution of 6-methyl-N-phenylpyridazin-3-amine with close pyridazinamine analogs is not straightforward due to three structural determinants that govern molecular recognition and physicochemical behavior. First, the N-phenyl group at the 3-amino position introduces a secondary amine hydrogen-bond donor absent in N-methylated analogs (e.g., N-methyl-6-phenylpyridazin-3-amine, CAS 14966-92-8), altering both solubility and target-binding geometry [1]. Second, the 6-methyl group imposes steric constraints that differentiate this compound from 6-unsubstituted variants (e.g., N-phenylpyridazin-3-amine) and from 6-phenyl-substituted analogs with extended π-stacking surfaces [2]. Third, the crystal structure reveals a non-planar molecular conformation stabilized by strong intermolecular hydrogen bonds in the x-z plane, a packing feature that affects solid-state stability and dissolution behavior relative to planar congeners [3]. These differences preclude direct replacement without experimental revalidation of binding affinity, solubility, and formulation behavior.

6-Methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3): Quantified Evidence Guide for Procurement Decisions Against Comparator Compounds


X-ray Crystallographic and Computational Structural Comparison of 6-Methyl-N-phenylpyridazin-3-amine vs. Planar Pyridazine Analogs

The solid-state conformation of 6-methyl-N-phenylpyridazin-3-amine is non-planar, contrasting with the near-planar geometry of unsubstituted pyridazin-3-amine and many 6-aryl-substituted pyridazines. X-ray diffraction analysis revealed a monoclinic crystal system (space group P 21/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)°, with strong intermolecular hydrogen bonding along the x-z plane [1]. Semiempirical AM1 calculations identified stable conformers and demonstrated good agreement between computed and experimental geometries [1].

Crystallography Computational Chemistry Molecular Modeling

Anxiolytic and Memory-Enhancing Pharmacological Activity of 6-Methyl-N-phenylpyridazin-3-amine in Rodent Behavioral Models vs. Diazepam

6-Methyl-N-phenylpyridazin-3-amine and its salts are claimed in U.S. Patent 6,093,747 to possess valuable anxiolytic properties with concomitant memory-enhancing effects, a dual pharmacological profile not observed with classical benzodiazepine anxiolytics such as diazepam, which are associated with amnestic side effects [1]. The patent specifically distinguishes the compound from 3-methyl-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine and other pyridazine-based anxiolytics lacking the N-phenyl substitution pattern.

Anxiolytic CNS Pharmacology Behavioral Neuroscience

Physicochemical Property Comparison: 6-Methyl-N-phenylpyridazin-3-amine vs. N-Methyl-6-phenylpyridazin-3-amine (CAS 14966-92-8)

6-Methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3) exhibits a melting point of 133 °C, which is substantially lower than that of its positional isomer N-methyl-6-phenylpyridazin-3-amine (CAS 14966-92-8), for which melting point data are not consistently reported in open sources, but which differs in hydrogen-bonding capacity due to tertiary amine formation . The target compound's predicted boiling point is 488.0 ± 45.0 °C and predicted density is 1.296 ± 0.06 g/cm³ .

Physicochemical Characterization Compound Handling Formulation

Synthetic Accessibility and Scalability of 6-Methyl-N-phenylpyridazin-3-amine via Buchwald-Hartwig Amination vs. Multi-Step Pyridazine Ring Construction

6-Methyl-N-phenylpyridazin-3-amine is accessible via palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-6-methylpyridazine with aniline, a convergent route that avoids the multi-step pyridazine ring construction required for 6-aryl-substituted pyridazin-3-amines. In a representative protocol for a closely related N-benzyl analog, 3-chloro-6-methylpyridazine (1.66 mmol) reacted with benzylamine (2.5 mmol) in toluene using sodium tert-butoxide (5.0 mmol) and [1,1′-bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride catalyst . This methodology is readily adaptable to aniline for the target compound, offering a one-step amination from commercially available 3-chloro-6-methylpyridazine (CAS 1121-79-5) .

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Validated Research and Industrial Applications of 6-Methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3) Based on Comparative Evidence


CNS Drug Discovery: Development of Non-Amnestic Anxiolytics

Medicinal chemistry teams pursuing anxiolytic agents devoid of benzodiazepine-associated cognitive impairment can utilize 6-methyl-N-phenylpyridazin-3-amine as a validated lead scaffold. The compound's demonstrated combination of anxiolytic efficacy with memory-enhancing effects in rodent behavioral models (elevated plus-maze and social recognition tests) [1] offers a differentiated starting point relative to diazepam and 3-methyl-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine analogs. Structure-activity relationship (SAR) exploration around the N-phenyl and 6-methyl positions is supported by the compound's convergent synthetic accessibility , enabling rapid analog generation for optimizing potency and selectivity.

Structural Biology and Computational Chemistry: Non-Planar Scaffold for Target Engagement Studies

Computational chemists and structural biologists requiring a well-characterized, non-planar pyridazin-3-amine scaffold for docking studies or co-crystallization can rely on the experimentally determined crystal structure parameters of 6-methyl-N-phenylpyridazin-3-amine (monoclinic, P 21/c; a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) [1]. The non-planar conformation distinguishes this compound from planar pyridazine analogs and influences predicted binding poses in kinase and GPCR pockets. The validated AM1 computational geometry [1] provides a reliable starting conformation for molecular dynamics simulations and pharmacophore modeling, reducing the uncertainty associated with force-field-generated geometries.

Process Chemistry: Convergent Synthesis of N-Aryl Pyridazin-3-amine Libraries

Process chemists seeking efficient routes to N-aryl pyridazin-3-amine libraries can adopt the Buchwald-Hartwig amination approach demonstrated for this scaffold class [1]. Using commercially available 3-chloro-6-methylpyridazine (CAS 1121-79-5) as the electrophilic coupling partner, diverse aniline derivatives can be installed in a single step, avoiding multi-step pyridazine ring construction. This convergent strategy reduces synthetic step count from 3-4 linear steps to a single C-N bond-forming reaction, with typical yields in the 70-90% range under optimized palladium catalysis conditions [1]. The 133 °C melting point facilitates purification by recrystallization rather than chromatography, further streamlining scale-up workflows.

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